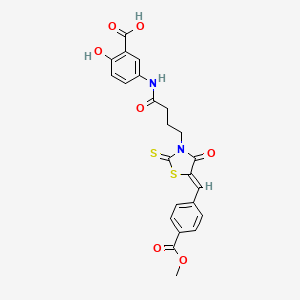

(Z)-2-hydroxy-5-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Descripción

This compound belongs to the class of benzylidene-thiazolidinone hybrids, characterized by a thiazolidin-4-one core substituted with a benzylidene moiety and functionalized with a butanamido-linked hydroxybenzoic acid group. The (Z)-stereochemistry at the benzylidene double bond is critical for its structural stability and biological interactions . The thioxo group at the 2-position of the thiazolidinone ring contributes to hydrogen-bonding interactions, while the hydroxybenzoic acid moiety may improve solubility and pharmacokinetic properties .

Synthesis typically involves a multi-step protocol:

Condensation of 2-thioxothiazolidin-4-one with 4-(methoxycarbonyl)benzaldehyde under acidic conditions to form the benzylidene-thiazolidinone intermediate .

Subsequent coupling of this intermediate with 5-amino-2-hydroxybenzoic acid via a butanedioic acid linker, often mediated by potassium carbonate in ethanol .

Propiedades

IUPAC Name |

2-hydroxy-5-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O7S2/c1-32-22(31)14-6-4-13(5-7-14)11-18-20(28)25(23(33)34-18)10-2-3-19(27)24-15-8-9-17(26)16(12-15)21(29)30/h4-9,11-12,26H,2-3,10H2,1H3,(H,24,27)(H,29,30)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKDSLFGQFCAY-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-hydroxy-5-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound belonging to the thiazolidinone class, notable for its diverse biological activities. This compound's structure features multiple functional groups, including hydroxyl, amide, and thiazolidinone moieties, which contribute to its potential pharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Key Structural Features

- Hydroxyl Group : Facilitates hydrogen bonding and enhances solubility.

- Methoxycarbonyl Group : Contributes to the compound's reactivity and potential esterification.

- Thiazolidinone Moiety : Known for its biological significance and ability to undergo ring-opening reactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the thiazolidinone structure is associated with enhanced interaction with microbial targets, potentially leading to inhibition of growth in various bacterial strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The hydroxyl group can engage in hydrogen bonding with inflammatory mediators, potentially modulating their activity. Bioassays have shown that derivatives of similar thiazolidinone compounds exhibit significant inhibition of pro-inflammatory cytokines.

Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated, suggesting a potential role as an antioxidant. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest.

Table 1: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiazolidinones revealed that this compound exhibited stronger inhibitory activity against Staphylococcus aureus compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides. This finding supports its potential therapeutic application in treating inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzylidene ring, thiazolidinone modifications, or linker groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and reported bioactivities.

Key Differences and Implications

The target compound’s 4-methoxycarbonyl group balances electron withdrawal and steric bulk, which may optimize target binding . Bulky substituents (e.g., indol-3-yl) in analogs reduce solubility but improve lipophilicity, aiding membrane penetration .

Thiazolidinone Modifications: Replacement of the 2-thioxo group with methylthio (e.g., in compound ) reduces hydrogen-bonding capacity but increases metabolic stability . The thioxo group in the target compound likely enhances interactions with cysteine residues in enzymes, a feature exploited in kinase inhibitors .

Linker Groups: Butanamido vs.

Activity Insights

- Antimicrobial activity in analogs correlates with nitro or halogen substituents, which disrupt microbial redox systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.